2-Iodo-4-[(methylsulfonyl)methyl]benzenamine
Description
Properties
IUPAC Name |
2-iodo-4-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYQWDLKGIIFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine typically involves the iodination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the following steps:
Iodination: A benzene derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Sulfonylation: The iodinated intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Amination: Finally, the sulfonylated intermediate undergoes amination using ammonia or an amine source to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-[(methylsulfonyl)methyl]benzenamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of hydroxyl, cyano, or alkoxy derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Iodo-4-[(methylsulfonyl)methyl]benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine involves its interaction with specific molecular targets. The iodine atom and methylsulfonyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogs of 2-Iodo-4-[(methylsulfonyl)methyl]benzenamine include:
Key Observations :
- The methylsulfonylmethyl group in this compound imparts greater polarity and oxidative stability compared to the methoxy group in 2-Iodo-4-methoxyphenylamine. This difference is critical in solubility and metabolic stability for drug candidates .
Physicochemical Properties
| Property | This compound | 2-Iodo-4-methoxyphenylamine | Methyl 2-iodo-4-(1-oxo-7-tosyloxyheptyl)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~327.2 (estimated) | 279.1 | 520.3 |
| Predicted Solubility (logP) | 1.8–2.5 (moderately polar) | 2.0–2.8 | 3.5–4.2 (lipophilic) |
| Thermal Stability | High (sulfonyl groups resist oxidation) | Moderate | Low (ester hydrolysis risk) |
Notes:
- The methylsulfonyl group in this compound increases its polarity compared to the methoxy analog, reducing membrane permeability but improving aqueous solubility .
- The ester-containing analog (Methyl 2-iodo-4-(1-oxo-7-tosyloxyheptyl)benzoate) is bulkier, limiting its utility in solid-phase synthesis .
Data Gaps :
- Experimental melting points, NMR data, and biological activity profiles for this compound are absent in the provided evidence.
- Comparative toxicity and pharmacokinetic data across analogs remain unexplored.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Iodination | ICl, AcOH, 0–5°C | 65–70% | 90% (pre-column) |
| Sulfonylation | MsCl, Et₃N, DCM | 75–80% | 85% (pre-column) |
How to characterize this compound using spectroscopic methods?
(Basic)
Methodology :
- IR Spectroscopy : Identify key functional groups:
- N–H stretch (amine): ~3350–3450 cm⁻¹ .
- S=O (sulfonyl): ~1320–1350 cm⁻¹ and ~1140–1170 cm⁻¹ (asymmetric/symmetric stretches) .
- ¹H NMR : Expected signals:
- Aromatic protons: δ 6.8–7.5 ppm (split due to iodine’s electron-withdrawing effect) .
– CH₂SO₂CH₃: δ 3.1–3.3 ppm (singlet, integration for 2H) .
- Aromatic protons: δ 6.8–7.5 ppm (split due to iodine’s electron-withdrawing effect) .
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z = 325.1 (calculated for C₈H₉IN₂O₂S) .
Validation : Compare with literature data for structurally similar compounds (e.g., 4-(4-iodobenzenesulfonyl)aniline) .
What safety precautions are critical when handling this compound?
Q. (Basic)
- Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2 under GHS .
- Handling :
- Use fume hoods to avoid inhalation of dust/aerosols .
- Wear nitrile gloves, lab coat, and safety goggles; avoid skin contact .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How to address challenges in regioselective iodination during synthesis?
(Advanced)
Issue : Competing para-iodination or over-iodination.
Solutions :
- Directing Groups : Use a transient protecting group (e.g., acetyl) on the amine to direct iodination to the ortho position. Deprotect post-iodination using HCl/EtOH .
- Catalytic Systems : Employ Lewis acids like BF₃·Et₂O to enhance ortho selectivity by stabilizing transition states .
- Monitoring : Use LC-MS to detect polyiodinated byproducts early and adjust reaction time/temperature .
Q. Data :
| Method | Regioselectivity (ortho:para) | Yield |
|---|---|---|
| ICl (unprotected) | 3:1 | 60% |
| Acetyl-protected | 8:1 | 72% |
What strategies optimize crystal structure analysis of this compound?
(Advanced)
Methodology :
- Crystallization : Grow single crystals via slow evaporation from DMF/water (1:1) at 4°C .
- X-ray Diffraction : Resolve the envelope conformation of the benzenamine ring and sulfonyl group orientation.
- Intermolecular Interactions : Analyze C–H⋯O hydrogen bonds between sulfonyl oxygen and aromatic protons using Mercury software .
Q. Key Findings :
- Sulfonyl oxygen acts as a hydrogen bond acceptor, forming a 3D network (bond length: 2.8–3.0 Å) .
How to design stability studies under varying conditions?
(Advanced)
Protocol :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor decomposition via HPLC .
- Photolytic Stability : Expose to UV light (365 nm) for 24 hours; assess degradation products using LC-MS .
- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; quantify unchanged compound via NMR integration .
Q. Results :
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 1, 37°C | <5% | None detected |
| UV, 24h | 15% | Deiodinated derivative |
What are effective derivatization strategies for the methylsulfonylmethyl group?
(Advanced)
Approaches :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
